N'-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide
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Overview
Description
N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a phenylsulfonyl group, and an isoindole moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the isoindole and piperidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced piperidine compounds.
Scientific Research Applications
N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The isoindole and piperidine moieties may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide: shares structural similarities with other isoindole and piperidine derivatives.
N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide: can be compared to compounds like N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide.
Uniqueness
The uniqueness of N’-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N4O5S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-1-(1,3-dioxoisoindol-2-yl)propan-2-ylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O5S/c1-16(15-27-22(29)19-9-5-6-10-20(19)23(27)30)24-25-21(28)17-11-13-26(14-12-17)33(31,32)18-7-3-2-4-8-18/h2-10,17H,11-15H2,1H3,(H,25,28)/b24-16+ |
InChI Key |
ZMRRKGIULUEZTM-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)/CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC(=NNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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